N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide is a complex organic compound with significant interest in chemical research due to its potential applications in pharmaceuticals and materials science. The compound features a benzofuran moiety, which is known for its biological activity, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 285.29 g/mol .
Source: This compound can be synthesized through various methods and has been the subject of several studies exploring its chemical properties and biological activities.
Classification: N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide belongs to the class of amides and is categorized as a benzofuran derivative, which is a type of heterocyclic compound. It is also classified under organic compounds with potential pharmaceutical applications.
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide can be achieved through several methods, primarily involving the reaction of benzofuran derivatives with carboxylic acids or their derivatives.
The molecular structure of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide can be described using various structural representations:
C1=CC=C(C(=O)N(C(=O)C2=CC=CC=C2)C3=C(O1)C=C(C=C3)C(=O)N4=CC=C(O4)C5=C(C=C(C=C5)O)C(=O))
.
GKSBCPYRHOJUKH-UHFFFAOYSA-N
.
The compound features a fused benzofuran ring system, which contributes to its unique chemical properties and potential reactivity patterns.
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential applications in drug development and material sciences.
The mechanism of action for N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide primarily revolves around its interactions at the molecular level with biological targets:
Data regarding specific targets and pathways are still under investigation but indicate promising avenues for further research.
The physical and chemical properties of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide has several potential scientific uses:
CAS No.: 18048-87-8
CAS No.: 639-99-6
CAS No.:
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: 959617-49-3